Structural Elucidation of 5-Nitro-1H-indazole-4-carboxylic Acid: A Comprehensive Analytical Framework
Structural Elucidation of 5-Nitro-1H-indazole-4-carboxylic Acid: A Comprehensive Analytical Framework
Executive Summary
Indazoles are recognized as emerging privileged scaffolds in modern medicinal chemistry, exhibiting a broad spectrum of biological activities[1]. Specifically, highly substituted indazoles serve as critical pharmacophores in the design of [2] and for acute lung injury[3]. Similar to the ubiquitous , indazoles allow for extensive functionalization[4].
However, introducing strong electron-withdrawing groups—such as nitro and carboxylic acid moieties—on the benzenoid ring complicates structural verification. The inherent 1H/2H tautomerism of the pyrazole ring, combined with severe steric crowding, demands a rigorous analytical approach. This whitepaper provides an in-depth, self-validating framework for the definitive structural elucidation of 5-nitro-1H-indazole-4-carboxylic acid , detailing the causality behind every experimental choice.
Analytical Workflow & Causality
To prevent misassignment of regiochemistry (e.g., confusing the 5-nitro-4-carboxylic acid isomer with the 4-nitro-5-carboxylic acid analog), a sequential, orthogonal analytical workflow is required. The methodology transitions from determining the exact molecular formula to mapping the functional groups, and finally, establishing the precise atomic connectivity.
Experimental workflow for the structural elucidation of indazole derivatives.
High-Resolution Mass Spectrometry & FT-IR Analysis
HRMS (ESI-) Causality
The presence of the highly acidic C-4 carboxylic acid group dictates the use of Electrospray Ionization in negative mode (ESI-). In positive mode, the strong electron-withdrawing nature of the nitro group suppresses protonation, leading to poor signal-to-noise ratios. By utilizing ESI-, the molecule readily yields the deprotonated species [M-H]⁻.
FT-IR Spectroscopic Signatures
Infrared spectroscopy provides orthogonal confirmation of the functional groups prior to NMR analysis. The steric strain between the ortho-positioned nitro and carboxylic acid groups slightly disrupts their conjugation with the aromatic ring, which is reflected in their vibrational frequencies.
Table 1: HRMS and FT-IR Quantitative Data Summary
| Analytical Technique | Parameter | Observed Value | Theoretical Value | Error / Assignment |
| HRMS (ESI-) | [M-H]⁻ | 206.0205 m/z | 206.0202 m/z | +1.45 ppm |
| FT-IR (ATR) | ν(O-H) | 3250 - 2800 cm⁻¹ | - | Carboxylic acid (H-bonded) |
| FT-IR (ATR) | ν(C=O) | 1695 cm⁻¹ | - | Carboxyl carbonyl |
| FT-IR (ATR) | ν(N-O) asym | 1535 cm⁻¹ | - | Nitro group (asymmetric) |
| FT-IR (ATR) | ν(N-O) sym | 1350 cm⁻¹ | - | Nitro group (symmetric) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection and Tautomeric Dynamics
Field-Proven Insight: In solution, the 1H and 2H tautomers of the indazole core exist in dynamic equilibrium. Deuterated dimethyl sulfoxide (DMSO-d6) is selected not merely for solubility, but because its strong hydrogen-bond accepting nature effectively "pins" the equilibrium, predominantly favoring the thermodynamically stable 1H-tautomer. Furthermore, DMSO-d6 disrupts intermolecular carboxylic acid dimers, sharpening the COOH and NH signals for accurate integration.
1D and 2D NMR Assignments
The regiochemistry of the benzenoid ring (positions 4, 5, 6, and 7) is definitively solved using Heteronuclear Multiple Bond Correlation (HMBC). The two aromatic protons (H-6 and H-7) appear as a pair of doublets (J ≈ 8.8 Hz), confirming they are ortho to one another.
Key HMBC logic for regiochemical assignment of the indazole core.
Table 2: 1D and 2D NMR Spectroscopic Assignments (DMSO-d6, 400 MHz)
| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (H → C) |
| 1 (NH) | 13.80 (br s, 1H) | - | C-3, C-3a, C-7a |
| 3 | 8.45 (s, 1H) | 136.2 | C-3a, C-4, C-7a |
| 3a | - | 122.5 | - |
| 4 | - | 126.8 | - |
| 4-COOH | 13.20 (br s, 1H) | 167.4 | - |
| 5 | - | 142.1 | - |
| 6 | 8.21 (d, J = 8.8, 1H) | 124.3 | C-4, C-7a |
| 7 | 7.85 (d, J = 8.8, 1H) | 113.6 | C-5, C-3a |
| 7a | - | 140.2 | - |
Note: The C-4 carbonyl carbon resonates at 167.4 ppm. The steric clash between the 5-NO2 and 4-COOH groups forces the carboxyl plane slightly out of conjugation with the aromatic ring, preventing it from shifting further downfield.
Step-by-Step Methodologies (Self-Validating Systems)
To ensure absolute trustworthiness, the following protocols are designed as closed-loop, self-validating systems.
Protocol 1: Self-Validating NMR Acquisition
Objective: Acquire high-resolution 1D and 2D NMR data free from thermal drift and external calibration errors.
-
Sample Preparation: Dissolve 15 mg of 5-nitro-1H-indazole-4-carboxylic acid in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).
-
Validation Check: TMS acts as an internal zero-point reference, validating the chemical shift axis independent of external magnetic drift.
-
-
Temperature Calibration: Prior to insertion, calibrate the probe temperature to exactly 298 K using a standard 100% methanol sample.
-
Causality: Indazole tautomerism is highly temperature-dependent; strict thermal control ensures reproducible chemical shifts.
-
-
Locking & Shimming: Lock the spectrometer to the deuterium frequency of DMSO. Perform gradient shimming (Z1-Z5) until the TMS line width at half-height is < 0.8 Hz.
-
Data Acquisition: Run standard ¹H, ¹³C, HSQC, and HMBC pulse sequences. For HMBC, optimize the long-range coupling delay for J = 8 Hz, which perfectly captures the 3-bond correlations from H-6 to C-4 and H-7 to C-5.
Protocol 2: High-Resolution LC-MS (ESI-)
Objective: Determine the exact mass with sub-2 ppm accuracy.
-
System Equilibration: Flush the LC-QTOF system with 50:50 Water:Acetonitrile (0.1% Formic Acid) until the baseline is stabilized.
-
Lock-Mass Infusion (Self-Validating): Continuously infuse Leucine Enkephalin (m/z 554.2615 in ESI-) via a secondary reference sprayer.
-
Validation Check: This dual-sprayer setup provides real-time, scan-by-scan mass correction. It transforms the mass measurement from a static estimation into a dynamically corrected system, ensuring thermal or electronic drift in the mass analyzer is instantly nullified.
-
-
Ionization Parameters: Set capillary voltage to 2.5 kV (negative mode), desolvation temperature to 350 °C, and cone voltage to 30 V to prevent in-source fragmentation of the carboxylic acid group.
Conclusion
The structural elucidation of 5-nitro-1H-indazole-4-carboxylic acid requires a deliberate and orthogonal analytical strategy. By leveraging the specific hydrogen-bonding properties of DMSO-d6 to arrest tautomerism, utilizing ESI- HRMS to accommodate the highly acidic carboxylate, and deploying HMBC to map the sterically hindered benzenoid ring, researchers can confidently validate this critical pharmacophore for downstream drug development.
References
-
Yao, Y., Li, R., Liu, X., Yang, F., Yang, Y., Li, X., Shi, X., Yuan, T., Fang, L., Du, G., Jiao, X., & Xie, P. "Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents." Molecules, 2017, 22(10), 1766. URL:[Link]
-
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Medicinal Chemistry, 2025, 16, 5196-5221. URL:[Link]
-
Zhi, Y., Ma, D., Fan, S., Zhou, W., Li, Y., Zhou, Y., Che, H., Yang, G., Sun, M., Yao, J., Xu, Z., Li, L., Zuo, L., Wang, H., Wu, P., Yu, G., & Wang, J. "Discovery of Peripherally Restricted Indazole-Based Phosphodiesterase 4B Inhibitors Targeting the C-terminal Regulatory Helix for Treating Acute Lung Injury." Journal of Medicinal Chemistry, 2026. URL:[Link]
-
Drăgoi, C. M., Nicolae, A.-C., & Dumitrescu, I.-B. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance." Targets, 2026, 4(1), 4. URL:[Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Peripherally Restricted Indazole-Based Phosphodiesterase 4B Inhibitors Targeting the C-terminal Regulatory Helix for Treating Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
